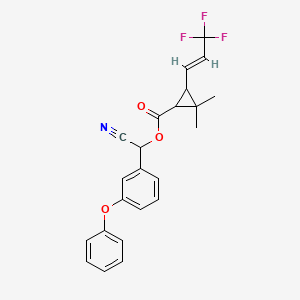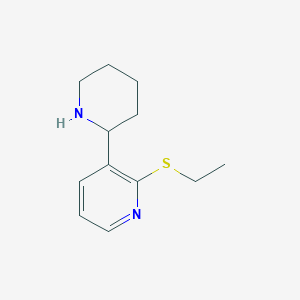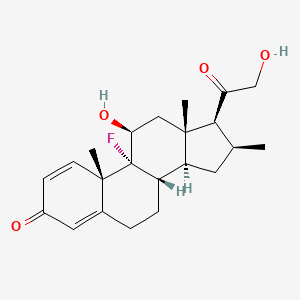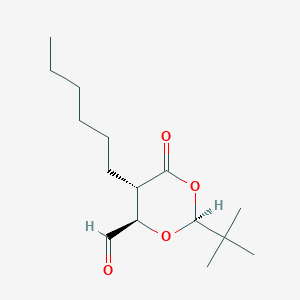
Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted azetidines, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Azetidine-containing compounds have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry
In industry, tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate can be used in the production of advanced materials, such as polymers and resins, which benefit from the rigidity and stability imparted by the azetidine ring .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target molecules. This can lead to various biological effects, depending on the specific target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: This compound is similar in structure but contains a methylsulfonyl group instead of an azetidinyl group.
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound features an ethynyl group, which imparts different chemical properties and reactivity.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound has an oxo group, which can participate in different types of chemical reactions compared to the azetidinyl group.
Uniqueness
Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate is unique due to the presence of two azetidine rings, which provide a distinct structural motif that can be exploited in various synthetic and biological applications. The combination of the tert-butyl group and the azetidine rings enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H22N2O6 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DJIMXBZJJILRFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


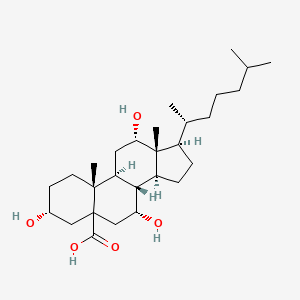

![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)


palladium(II) dichloromethane](/img/structure/B15061646.png)
![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)

